6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with ethyl and dimethyl substituents. Tetrahydroquinolines are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method is the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. The reaction conditions often include the use of acidic catalysts and solvents like ethanol .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process generally includes the preparation of intermediates followed by cyclization and purification steps .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or dimethyl positions using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially reduced tetrahydroquinoline derivatives.
Substitution: Formation of substituted tetrahydroquinoline derivatives.
Scientific Research Applications
6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, antioxidants, and photosensitizers.
Mechanism of Action
The mechanism of action of 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of certain kinases or modulate neurotransmitter receptors, thereby affecting signal transduction and cellular responses .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
3,4-Dihydroquinoline: Studied for its antioxidant activities.
6-Methyl-1,2,3,4-tetrahydroquinoline: Used as a pharmaceutical intermediate
Uniqueness: 6-Ethyl-3,3-dimethyl-1,2,3,4-tetrahydroquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
6-ethyl-3,3-dimethyl-2,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C13H19N/c1-4-10-5-6-12-11(7-10)8-13(2,3)9-14-12/h5-7,14H,4,8-9H2,1-3H3 |
InChI Key |
BECPZCZJDZNJME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NCC(C2)(C)C |
Origin of Product |
United States |
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